(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(3-nitrophenyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(3-nitrophenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(3-nitrophenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methoxybenzaldehyde, 2-(dimethylamino)ethylamine, and 3-nitrobenzoyl chloride. The key steps in the synthesis may include:
Condensation Reaction: The aldehyde group of 3-chloro-4-methoxybenzaldehyde reacts with the amine group of 2-(dimethylamino)ethylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with 3-nitrobenzoyl chloride to form the pyrrolidine ring.
Hydroxymethylidene Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(3-nitrophenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(3-nitrophenyl)pyrrolidine-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(3-nitrophenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Steviol Glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(3-nitrophenyl)pyrrolidine-2,3-dione is unique due to its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O6/c1-24(2)9-10-25-19(13-5-4-6-15(11-13)26(30)31)18(21(28)22(25)29)20(27)14-7-8-17(32-3)16(23)12-14/h4-8,11-12,19,27H,9-10H2,1-3H3/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAWSEHVHNFFFP-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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